

Foreword: Navigating the Landscape of a Sparsely Documented Molecule

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Compound of Interest

Compound Name: *2,2,6,6-Tetramethyloxane-3,5-dione*

CAS No.: 14744-26-4

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In the vast expanse of chemical literature, some molecules are meticulously characterized, their properties and reactivities extensively documented. Others, like **2,2,6,6-Tetramethyloxane-3,5-dione**, remain in the periphery, noted in chemical supplier catalogs but largely absent from peer-reviewed research. This guide is crafted for researchers, scientists, and drug development professionals who may encounter such niche compounds. Due to the limited publicly available data on **2,2,6,6-Tetramethyloxane-3,5-dione**, this document adopts a first-principles approach. We will deconstruct the molecule into its core functional components—the 2,2,6,6-tetramethyl-substituted oxane ring and the 1,3-dione system—to provide a comprehensive technical guide based on the well-established chemistry of analogous structures. This approach aims to equip the reader with the foundational knowledge to predict its properties, devise synthetic strategies, and understand its potential reactivity.

The Molecule at a Glance: **2,2,6,6-Tetramethyloxane-3,5-dione**

This heterocyclic compound is characterized by a six-membered oxane (tetrahydropyran) ring bearing four methyl groups at the 2 and 6 positions and ketone functionalities at the 3 and 5 positions.

Table 1: Basic Properties of **2,2,6,6-Tetramethyloxane-3,5-dione**

Property	Value
IUPAC Name	2,2,6,6-Tetramethyloxane-3,5-dione
CAS Number	5443-73-2
Molecular Formula	C9H14O3
Molecular Weight	170.21 g/mol
Canonical SMILES	<chem>CC1(C(=O)CC(=O)OC1(C)C)C</chem>

Deconstruction and Analysis of Structural Moieties

To understand the potential chemistry of **2,2,6,6-Tetramethyloxane-3,5-dione**, we will explore its two primary structural features: the sterically hindered tetramethyl-substituted heterocycle and the reactive 1,3-dione system.

The 2,2,6,6-Tetramethyl Heterocyclic Scaffold: Steric Hindrance and Stability

The gem-dimethyl groups at the positions alpha to the ring oxygen are a defining feature. This substitution pattern is famously present in 2,2,6,6-tetramethylpiperidine (TMP) and its derivatives, which are widely used as hindered amine light stabilizers (HALS).^{[1][2]}

- **Steric Shielding:** The four methyl groups provide significant steric bulk around the heterocyclic ring. This can influence the molecule's reactivity in several ways:
 - It may hinder intermolecular reactions at the ring atoms.
 - It can lock the ring into a specific conformation, influencing the orientation of the dione functional groups.
- **Increased Stability:** The tetramethyl substitution can enhance the thermal and chemical stability of the molecule, a property exploited in HALS.^[3] These stabilizers function by scavenging free radicals, a process in which the hindered amine is cyclically regenerated.^[1]^[4] While our target molecule is an oxane, the principle of enhanced stability due to the tetramethyl substitution is likely to be a shared characteristic.

The 1,3-Dione System: A Hub of Reactivity

The 1,3-dione (or β -diketone) functionality is one of the most versatile and well-studied functional groups in organic chemistry.^{[5][6]} Its reactivity is dominated by the acidity of the methylene protons flanked by the two carbonyl groups.

- **Keto-Enol Tautomerism:** 1,3-diones exist as an equilibrium mixture of the diketo and enol forms.^[7] The enol form is often stabilized by intramolecular hydrogen bonding, forming a six-membered ring.

Caption: Keto-enol tautomerism in a 1,3-dione system.

- **Acidity and Enolate Formation:** The protons on the carbon between the two carbonyls are significantly acidic (pKa in the range of 9-11 in water for acyclic β -diketones), leading to the ready formation of a resonance-stabilized enolate anion upon treatment with a base. This enolate is a potent nucleophile.
- **Metal Chelation:** The enolate form of 1,3-diones acts as an excellent bidentate ligand for a wide variety of metal ions, forming stable chelate complexes.^{[8][9]} This property is exploited in catalysis, metal extraction, and as precursors for metal-organic frameworks.

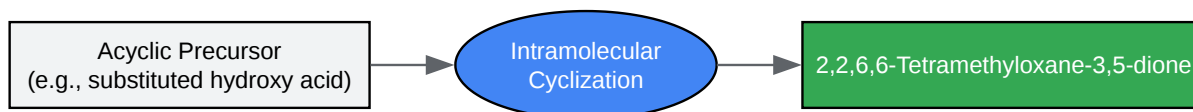
Postulated Synthesis and Reactivity

While no specific synthesis for **2,2,6,6-Tetramethyloxane-3,5-dione** is readily found in the literature, we can propose plausible synthetic routes based on the chemistry of analogous compounds like 1,3-dioxane-4,6-diones and tetrahydropyran-4-ones.

Potential Synthetic Pathways

The synthesis of related heterocyclic diones often involves condensation reactions. For instance, 1,3-dioxane-4,6-diones are typically synthesized from the reaction of malonic acid with a ketone or aldehyde.^{[10][11][12]}

A plausible, though unverified, approach to **2,2,6,6-Tetramethyloxane-3,5-dione** could involve an intramolecular cyclization of a suitably substituted acyclic precursor.



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Caption: A generalized proposed synthetic workflow.

Expected Reactivity

Based on its constituent functional groups, the reactivity of **2,2,6,6-Tetramethyloxane-3,5-dione** can be predicted:

- Reactions at the Methylene Bridge: The acidic protons of the C4 methylene group would be the primary site for reactions such as alkylation, acylation, and condensation (e.g., Knoevenagel condensation) after deprotonation with a suitable base.^{[6][13]}
- Reactions at the Carbonyl Groups: The carbonyl groups could undergo nucleophilic addition, reduction to alcohols, or be involved in the formation of heterocycles like pyrazoles upon reaction with hydrazine derivatives.
- Ring Opening: Under harsh conditions (e.g., strong acid or base), the oxane ring could be susceptible to cleavage.

Spectroscopic Characterization: An Educated Prediction

Without experimental data, we can predict the key spectroscopic features of **2,2,6,6-Tetramethyloxane-3,5-dione** based on its structure.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Key Signals
¹ H NMR	- Singlets for the four methyl groups (likely two distinct signals due to their environment relative to the carbonyls).- A singlet for the methylene protons at C4. The chemical shift would be influenced by the equilibrium between the keto and enol forms.
¹³ C NMR	- Signals for the quaternary carbons at C2 and C6.- Signals for the methyl carbons.- A signal for the methylene carbon at C4.- Two signals for the carbonyl carbons at C3 and C5.
IR Spectroscopy	- Strong C=O stretching bands for the ketone groups (typically in the range of 1700-1750 cm ⁻¹).- C-O-C stretching for the ether linkage in the oxane ring.- If a significant enol form is present, a broad O-H stretch and a C=C stretch would be observed.
Mass Spectrometry	- A molecular ion peak corresponding to the molecular weight (170.21 g/mol).- Fragmentation patterns corresponding to the loss of methyl groups, carbon monoxide, and other fragments.

Potential Applications in Drug Development and Research

While no specific applications for **2,2,6,6-Tetramethyloxane-3,5-dione** have been documented, its structural motifs are present in molecules of significant interest.

- Scaffold for Medicinal Chemistry: The tetrahydropyran ring is a common feature in many natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties. [\[14\]](#)[\[15\]](#)[\[16\]](#) The dione functionality provides a handle for further chemical modification, making this molecule a potential starting point for the synthesis of compound libraries for drug screening.

- Building Block in Organic Synthesis: Like other 1,3-diones, it could serve as a versatile building block for the synthesis of more complex heterocyclic systems.[5]
- Ligand for Metal Complexes: The ability of the 1,3-dione moiety to chelate metals could be explored for applications in catalysis or materials science.

Conclusion: A Call for Further Investigation

2,2,6,6-Tetramethyloxane-3,5-dione represents a molecule with intriguing structural features but a significant lack of empirical data. This guide has aimed to bridge this knowledge gap by providing a thorough analysis of its constituent parts, drawing on the well-established chemistry of tetramethyl-substituted heterocycles and 1,3-diones. The predictions made herein regarding its synthesis, reactivity, and spectroscopic properties provide a solid foundation for any researcher or scientist wishing to investigate this compound. It is our hope that this technical overview will stimulate further experimental work to fully characterize this and other sparsely documented molecules, thereby expanding the toolkit of synthetic and medicinal chemists.

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